1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorophenyl group, a methoxypropyl chain, and a methoxyphenethyl moiety
Preparation Methods
The synthesis of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic methods include:
Nucleophilic Substitution Reactions:
Urea Formation: The formation of the urea moiety involves the reaction of an amine with an isocyanate or a carbamate derivative under controlled conditions.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors, which may have implications for drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound may be used in the development of new materials, coatings, or other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the methoxy groups can influence its solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea can be compared with other similar compounds, such as:
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenyl)urea: This compound has a similar structure but lacks the phenethyl group, which may result in different chemical and biological properties.
1-(2-(2-Fluorophenyl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea: The presence of an ethyl chain instead of a propyl chain can influence its reactivity and interactions with molecular targets.
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)thiourea: The substitution of the urea group with a thiourea group can alter its chemical stability and biological activity.
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-20(26-3,17-6-4-5-7-18(17)21)14-23-19(24)22-13-12-15-8-10-16(25-2)11-9-15/h4-11H,12-14H2,1-3H3,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLILBPSRIJDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC=CC=C2F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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